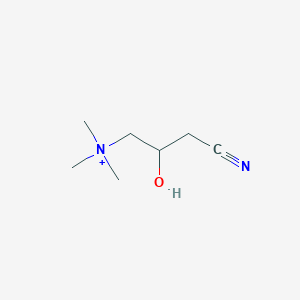
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride
Vue d'ensemble
Description
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride, also known as CHPTAC, is a quaternary ammonium salt which has a wide range of applications in the fields of chemical synthesis and scientific research. This compound has been used in a variety of processes, such as polymerization, emulsification, and catalytic hydrogenation, and has been found to be particularly useful in the production of polymers and surfactants. In addition, CHPTAC has been used in various scientific research applications, including those involving the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Cationisation de la cellulose
Ce composé est utilisé comme un agent générateur de cations pour la cationisation de la cellulose par la méthode d'épuisement. Ce processus améliore la charge positive des fibres de cellulose, ce qui peut améliorer leur affinité pour les colorants et faciliter la liaison des molécules chargées négativement .
Résolution chirale
Il joue un rôle important dans la résolution des énantiomères, en particulier pour la résolution des énantiomères de 2,2′-dihydroxy-1,1′-binaphtyle. Cette application est cruciale dans la production de composés énantiomériquement purs, qui sont importants dans la création de produits pharmaceutiques .
Synthèse de glycogène cationique
Le composé est utilisé pour synthétiser du glycogène cationique (Cat Gly), qui a des applications potentielles dans les systèmes de délivrance de médicaments en raison de sa biocompatibilité et de sa capacité à former des complexes avec diverses molécules .
Quaternisation des dérivés de la chitine
Il agit comme un agent quaternifiant pour la quaternisation des dérivés de la chitine N-aryle. Cette modification confère des propriétés antimicrobiennes à la chitine, ce qui la rend utile dans diverses applications biomédicales .
Modification des propriétés rhéologiques
La recherche a montré que le composé peut modifier les propriétés rhéologiques de la chitine, ce qui donne un fluide pseudoplastique non newtonien avec des applications potentielles dans l'industrie alimentaire et la science des matériaux .
Teinture durable des tissus
Le composé est appliqué pour modifier le tissu de rayonne viscose, ce qui permet sa teinture durable avec des colorants acides sans avoir besoin d'électrolytes. Cette innovation réduit la pollution environnementale due aux effluents de teinture et offre un rendement en couleur et des propriétés de solidité améliorés .
Mécanisme D'action
Target of Action
The primary target of (3-Cyano-2-hydroxypropyl)trimethylammonium chloride, also known as D,L-Carnitinenitrile chloride, is cellulose . It acts as a cation-generating agent for cellulose cationization . This compound is also used to synthesize cationic glycogen (Cat Gly) .
Mode of Action
This compound interacts with its targets through a chemical reaction. It is used as a quaternizing agent for the quaternization of N-aryl chitosan derivatives . The quaternization process involves the replacement of a hydrogen atom in the -NH2 group by a quaternary ammonium group, enhancing the compound’s ability to form salts and increasing its solubility in water.
Biochemical Pathways
The compound is involved in the cationization of cellulose and the synthesis of cationic glycogen . These processes are crucial in various industries, including papermaking, textile, water treatment, and daily chemical industry .
Result of Action
The result of the action of this compound is the formation of cationized cellulose and cationic glycogen . These substances have various applications, such as improving the binding of dyes in textiles, acting as binding agents in papermaking, and serving as flocculants in water treatment .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the reaction of this compound with cellulose is carried out at a controlled temperature of 40-45°C . Furthermore, the pH of the solution can affect the efficiency of the cationization process .
Safety and Hazards
“(3-Cyano-2-hydroxypropyl)trimethylammonium chloride” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(3-cyano-2-hydroxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKKWXSDFNANU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC#N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-33-0, 5238-52-8 | |
| Record name | Carnitinenitrile chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Carnitinenitrile chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16890 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-cyano-2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)








![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

